
1-(Tert-butyl) 2-ethyl cyclopropane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butyl) 2-ethyl cyclopropane-1,2-dicarboxylate is an organic compound with the molecular formula C11H18O4 It is a cyclopropane derivative characterized by the presence of tert-butyl and ethyl groups attached to the cyclopropane ring, along with two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl) 2-ethyl cyclopropane-1,2-dicarboxylate typically involves the reaction of cyclopropane derivatives with tert-butyl and ethyl substituents. One common method includes the esterification of cyclopropane-1,2-dicarboxylic acid with tert-butyl alcohol and ethyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butyl) 2-ethyl cyclopropane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl or ethyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
1-(Tert-butyl) 2-ethyl cyclopropane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl) 2-ethyl cyclopropane-1,2-dicarboxylate involves its interaction with molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release carboxylic acids, which may interact with enzymes or receptors in biological systems. Additionally, the cyclopropane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate: Similar in structure but with a pyrrolidine ring instead of a cyclopropane ring.
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Contains a hydroxymethyl group instead of ethyl and carboxylate groups.
Uniqueness: 1-(Tert-butyl) 2-ethyl cyclopropane-1,2-dicarboxylate is unique due to its specific combination of tert-butyl and ethyl groups attached to the cyclopropane ring, along with two carboxylate groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl cyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C11H18O4/c1-5-14-9(12)7-6-8(7)10(13)15-11(2,3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
UVYJXHCSHQSNTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


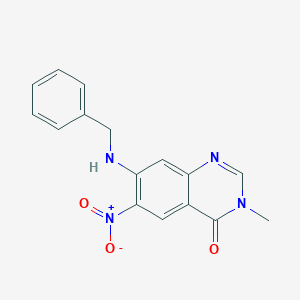


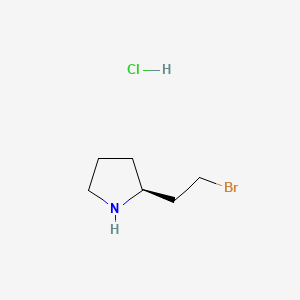
![2-Chloro-4-methylbenzo[h]quinoline](/img/structure/B14019512.png)
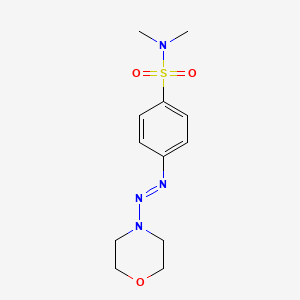
![1-Amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B14019518.png)
![4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate](/img/structure/B14019530.png)

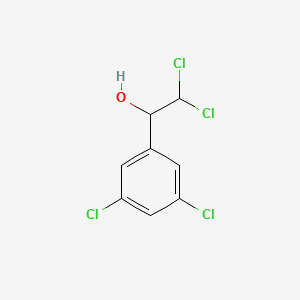
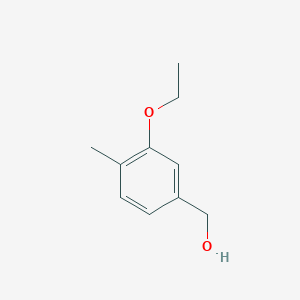

![Methyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14019548.png)

